1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene
Description
1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a chloromethylvinyl group (–CH2Cl–CH2–) at the 1-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Synthesis Methods:
The compound is synthesized via two primary routes:
Reaction of 3-chloro-1,2-propanediol with 1,3-difluorobenzene in the presence of a catalyst at room temperature (6–10 hours), followed by heating (50–70°C) and subsequent extraction with dichloromethane .
Using 2-chloromethyl-1-propylene oxide and 1,3-difluorobenzene under catalytic conditions to yield 2-(2,4-difluorophenyl)-1-chloro-3-propanol, which is further reacted with potassium hydrogen sulfate and chlorobenzene to form the final product .
Properties
IUPAC Name |
1-(3-chloroprop-1-en-2-yl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c1-6(5-10)8-3-2-7(11)4-9(8)12/h2-4H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMCDEDXHXWYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156570-10-4 | |
| Record name | 1-(3-chloroprop-1-en-2-yl)-2,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene typically involves the reaction of 1,2,3-trichloropropane with 1,3-difluorobenzene in the presence of aluminum trichloride. The reaction is carried out under controlled conditions, with the trichloropropane being added drop-wise to the difluorobenzene, followed by the addition of aluminum trichloride after 20-40 minutes. The reaction is allowed to proceed for 0.5-1.5 hours at temperatures ranging from -5°C to 5°C .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, alkanes, or alkenes.
Scientific Research Applications
1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl-vinyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-[1-(Bromomethyl)ethenyl]-2,4-difluoro-benzene
- Structure : Bromine replaces chlorine in the chloromethylvinyl group.
- Reactivity : Bromine's lower electronegativity and higher leaving-group propensity enhance its suitability for nucleophilic substitution reactions compared to the chlorine analogue.
- Applications : Used as an intermediate in antifungal agents (e.g., Drimentines) .
1-(2-Bromo-1-phenylvinyl)-4-chlorobenzene
- Structure : A bromine atom and phenyl group replace the chloromethylvinyl moiety.
- Synthesis : Prepared via bromination of 1-chloro-4-(1-phenylvinyl)benzene with bromoethane, yielding a 1:1 Z/E isomer mixture .
- Reactivity : The phenyl group introduces steric hindrance, reducing reactivity in comparison to the less bulky chloromethylvinyl derivative.
Derivatives with Functional Group Modifications
2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene
- Structure : Incorporates a sulfonyl (–SO2–) group linked to a 4-chlorophenyl ring.
- Properties : The electron-withdrawing sulfonyl group increases electrophilicity, making this compound reactive in cross-coupling reactions.
2,4-Difluorobenzyl Bromide
- Structure : A bromomethyl group replaces the chloromethylvinyl chain.
- Physical Properties : Molecular weight = 207.02 g/mol, boiling point = 127°C (predicted) .
- Reactivity : The benzyl bromide moiety is highly reactive in alkylation reactions, offering advantages in rapid functionalization compared to the vinyl-substituted analogue.
Substituted Benzene Derivatives with Fluorine and Chlorine
1-Chloro-2,4-difluoro-benzene
1-Chloro-2-(1,1-difluoroethyl)-3-fluoro-4-methylbenzene
- Structure : Features a difluoroethyl (–CF2CH3) and methyl group.
- Applications : Investigated for medicinal chemistry applications due to its stability and bioavailability .
Comparative Analysis of Key Properties
Biological Activity
1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene (CAS No. 452-07-3) is an organofluorine compound that has garnered interest in various fields due to its unique chemical structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C7H5ClF2
- Molecular Weight : 162.56 g/mol
- IUPAC Name : 1-(Chloromethyl)-2,4-difluorobenzene
- Physical State : Liquid at room temperature, requires inert atmosphere for storage.
Mechanisms of Biological Activity
The biological activity of 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene is primarily attributed to its electrophilic chloromethyl group and the presence of fluorine atoms. These features enable the compound to interact with various biomolecules, including proteins and nucleic acids:
- Electrophilic Reactions : The chloromethyl group can act as an electrophile, facilitating nucleophilic substitutions that can modify biological macromolecules.
- Fluorine Substitution Effects : The fluorine atoms enhance lipophilicity and metabolic stability, potentially affecting the compound's bioavailability and interaction with cellular targets.
Research Findings
Recent studies have explored the compound's potential applications in medicinal chemistry and its interactions with biological systems:
- Antimicrobial Activity : Preliminary research indicates that 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.
- Enzyme Inhibition Studies : In vitro studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested against cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cytotoxicity Assays : Cell viability assays indicate that the compound may possess cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial counts when exposed to varying concentrations of the compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, the compound was tested for its ability to inhibit CYP450 enzymes. The results indicated a dose-dependent inhibition pattern:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30% |
| 50 | 60% |
| 100 | 85% |
Comparative Analysis
The biological activity of 1-(1-Chloromethyl-vinyl)-2,4-difluoro-benzene can be compared with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Chloromethyl)-2,4-dichlorobenzene | Two chlorine substituents | Higher cytotoxicity |
| 1-(Chloromethyl)-2-fluorobenzene | One fluorine substituent | Moderate antimicrobial activity |
| 1-(Chloromethyl)-3,4-difluorobenzene | Different positioning of fluorine | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
